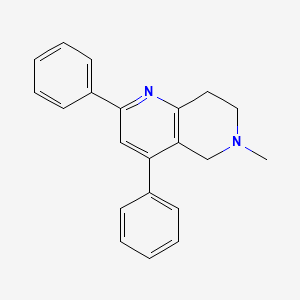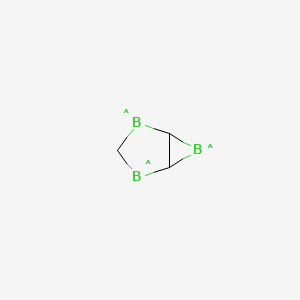
CID 71349467
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 71349467” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 71349467 involves several steps, including the use of specific reagents and controlled reaction conditions. The detailed synthetic route and reaction conditions are typically documented in scientific literature and patents. For instance, one method involves the use of a cationic surfactant, 1-dodecyl-3-methylimidazolium chloride, which aids in the rapid digestion of proteins for proteomic applications .
Industrial Production Methods: Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale chemical reactions carried out in specialized reactors under controlled conditions. The exact details of these methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: CID 71349467 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that are chosen based on the desired outcome.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions, such as temperature, pressure, and solvent, are optimized to achieve the highest efficiency and selectivity.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted compounds.
Scientific Research Applications
CID 71349467 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is employed in proteomic studies to facilitate protein digestion and analysis . In medicine, it may have potential therapeutic applications, although further research is needed to fully understand its effects. In industry, this compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of CID 71349467 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can lead to changes in cellular processes and functions. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application of the compound.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 71349467 can be identified based on their chemical structure and properties. These compounds may share similar functional groups or molecular frameworks, which can result in comparable chemical behavior and applications.
Uniqueness: this compound is unique due to its specific chemical structure and the resulting properties This uniqueness makes it valuable for certain applications where other compounds may not be as effective
Properties
CAS No. |
183955-95-5 |
|---|---|
Molecular Formula |
C3H4B3 |
Molecular Weight |
72.5 g/mol |
InChI |
InChI=1S/C3H4B3/c1-4-2-3(5-1)6-2/h2-3H,1H2 |
InChI Key |
WBRBCQHSORNDPK-UHFFFAOYSA-N |
Canonical SMILES |
[B]1C[B]C2C1[B]2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




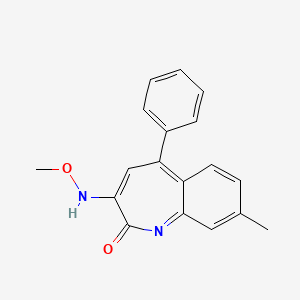
![4-[(1,7,7-Trimethylbicyclo[2.2.1]hept-2-ylidene)amino]-1,2,4-triazolidine-3,5-dione](/img/structure/B12548140.png)
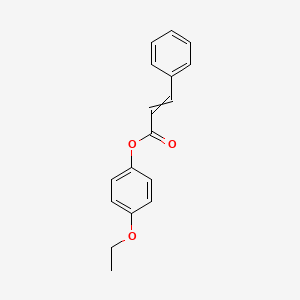
![Pyridine, 4-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]-](/img/structure/B12548152.png)
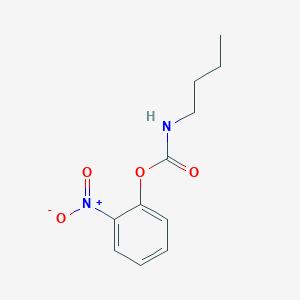

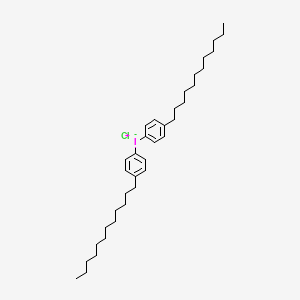
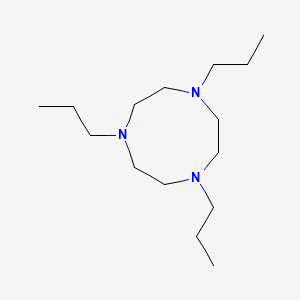
![3-(Benzenesulfonyl)-5-[2-(4-methylphenyl)hydrazinylidene]-1-phenyl-1,5-dihydro-4H-pyrazol-4-one](/img/structure/B12548176.png)
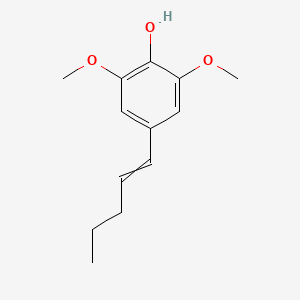
![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-benzyl-1-phenylmethanamine](/img/structure/B12548184.png)
